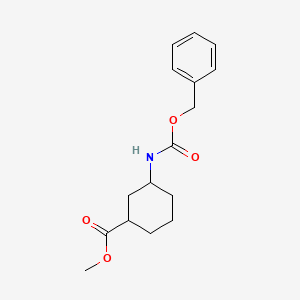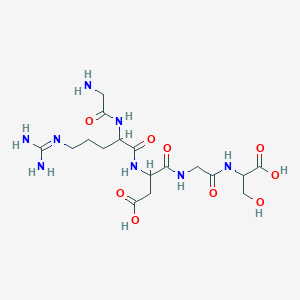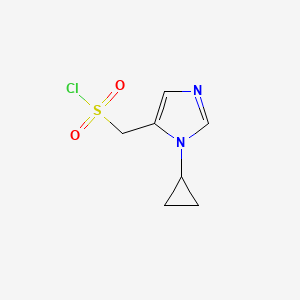![molecular formula C18H24O6S B12105748 (3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate](/img/structure/B12105748.png)
(3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estriol 17-sulfate is a conjugated estrogen, specifically a sulfate ester of estriol. Estriol is one of the three main estrogens produced by the human body, primarily during pregnancy. Estriol 17-sulfate is formed by the sulfation of the C17 hydroxyl group of estriol. This compound plays a significant role in various physiological processes and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Estriol 17-sulfate can be synthesized through the sulfation of estriol. The process typically involves the reaction of estriol with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective sulfation at the C17 position.
Industrial Production Methods
In industrial settings, the production of estriol 17-sulfate may involve the use of advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Estriol 17-sulfate undergoes various chemical reactions, including:
Hydrolysis: The sulfate ester can be hydrolyzed to release estriol and sulfuric acid.
Oxidation: Estriol 17-sulfate can be oxidized to form estrone sulfate.
Reduction: The compound can be reduced to form estriol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Hydrolysis: Estriol and sulfuric acid.
Oxidation: Estrone sulfate.
Reduction: Estriol.
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of sulfate esters.
Biology: Investigated for its role in pregnancy and fetal development.
Medicine: Explored for its potential use in hormone replacement therapy and treatment of menopausal symptoms.
Industry: Utilized in the synthesis of other estrogenic compounds and as a reference standard in analytical chemistry.
Mechanism of Action
Estriol 17-sulfate exerts its effects by interacting with estrogen receptors in target cells. Upon binding to the receptor, the complex translocates to the nucleus, where it regulates the transcription of specific genes. This leads to the production of proteins that mediate the physiological effects of the compound. The molecular targets and pathways involved include the estrogen receptor signaling pathway and the regulation of gene expression related to cell growth and differentiation.
Comparison with Similar Compounds
Estriol 17-sulfate is compared with other estrogen sulfates such as estrone sulfate and estradiol sulfate. While all these compounds are conjugated estrogens, they differ in their structure and biological activity. Estriol 17-sulfate is unique due to its specific sulfation at the C17 position, which influences its pharmacokinetics and receptor binding affinity.
Similar Compounds
Estrone sulfate: A sulfate ester of estrone, another major estrogen.
Estradiol sulfate: A sulfate ester of estradiol, the most potent estrogen.
Estriol 3-sulfate: A sulfate ester of estriol with sulfation at the C3 position.
Estriol 17-sulfate stands out due to its distinct physiological roles and potential therapeutic applications, making it a compound of significant interest in scientific research and medicine.
Properties
IUPAC Name |
(3,16-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O6S/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)24-25(21,22)23/h3,5,8,13-17,19-20H,2,4,6-7,9H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAOZBHEZQGPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2OS(=O)(=O)O)O)CCC4=C3C=CC(=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-Methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine](/img/structure/B12105696.png)

![13-ethyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12105705.png)


![(2S)-1-[(1,1-Dimethylethoxy)carbonyl]-5-oxo-2-pyrrolidineacetic acid](/img/structure/B12105724.png)


![4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B12105750.png)
![3-[2-(aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]-4-anilinopyrrole-2,5-dione](/img/structure/B12105762.png)
